1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate
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Overview
Description
1-(1-Acetamidoethyl)naphthalen-2-yl acetate is a chemical compound with the molecular formula C16H17NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamidoethyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate typically involves the acetylation of 1-(1-aminoethyl)naphthalene. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the production of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminoethyl naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-Acetamidoethyl)naphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Aminoethyl)naphthalene: A precursor in the synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate.
Naphthalene-2-acetic acid: Another naphthalene derivative with different functional groups and applications.
2-(1-Acetamidoethyl)naphthalene: A positional isomer with similar structural features but different chemical properties.
Uniqueness: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6640-35-3 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
[1-(1-acetamidoethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(17-11(2)18)16-14-7-5-4-6-13(14)8-9-15(16)20-12(3)19/h4-10H,1-3H3,(H,17,18) |
InChI Key |
SKLCITCRNZBTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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